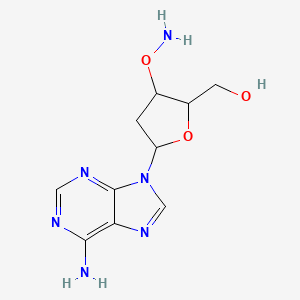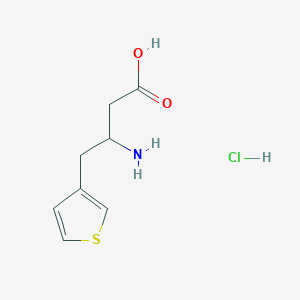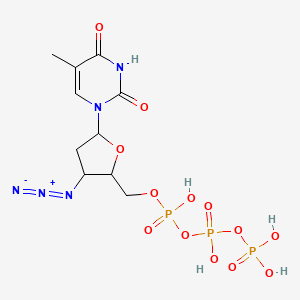
(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate” is a mouthful, so let’s break it down. Its systematic name is 2-heptanoyl-sn-glycero-3-phosphocholine . This compound belongs to the class of 1-O-acyl-sn-glycero-3-phosphocholines . Now, let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2-heptanoyl-sn-glycero-3-phosphocholine involves attaching a heptanoyl group to the sn-glycero-3-phosphocholine backbone. Specific synthetic routes may vary, but common methods include acylation reactions.
Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using heptanoic acid derivatives and sn-glycero-3-phosphocholine as starting materials. Catalysts or reagents facilitate the formation of the desired product.
Industrial Production:: While industrial-scale production details are scarce, laboratories can synthesize this compound for research purposes.
Análisis De Reacciones Químicas
Reactivity:: 2-heptanoyl-sn-glycero-3-phosphocholine can undergo various reactions:
Hydrolysis: Cleavage of the ester bond yields sn-glycero-3-phosphocholine and heptanoic acid.
Oxidation/Reduction: Depending on reaction conditions, the heptanoyl group may undergo oxidation or reduction.
Substitution: The heptanoyl group can be replaced by other acyl groups.
Hydrolysis: Acid or base (e.g., HCl, NaOH)
Oxidation: Oxidizing agents (e.g., KMnO4)
Reduction: Reducing agents (e.g., LiAlH4)
Substitution: Acylating agents (e.g., acyl chlorides)
Major Products:: The primary product of hydrolysis is sn-glycero-3-phosphocholine. Oxidation or reduction may yield modified phospholipids.
Aplicaciones Científicas De Investigación
2-heptanoyl-sn-glycero-3-phosphocholine finds applications in:
Lipidomics: Studying lipid profiles in biological samples.
Cell Membrane Research: Investigating lipid bilayers and their interactions.
Drug Delivery: Incorporating phospholipids into drug carriers.
Biophysical Studies: Understanding lipid-protein interactions.
Mecanismo De Acción
The compound likely influences cell membranes, affecting membrane fluidity, signaling, and transport. Molecular targets include membrane proteins and lipid domains. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
2-heptanoyl-sn-glycero-3-phosphocholine shares similarities with other 1-O-acyl-sn-glycero-3-phosphocholines, but its unique heptanoyl group sets it apart.
Propiedades
IUPAC Name |
(3-heptanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIOGDXWJBHLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)







![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)

